molecular formula C14H12ClNO3S B13884538 Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate

Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate

Cat. No.: B13884538
M. Wt: 309.8 g/mol
InChI Key: DMYYHTRBAWDVJS-UHFFFAOYSA-N
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Description

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate typically involves multiple steps. One common approach starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylbenzoic acid to form the desired amide linkage. The final step involves esterification to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key reagents such as thionyl chloride for the formation of acid chlorides and methanol for esterification are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chlorothiophene-2-carboxylate
  • Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]benzoate
  • Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-3-methylbenzoate

Uniqueness

Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring and the presence of both methyl and chlorothiophene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12ClNO3S

Molecular Weight

309.8 g/mol

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate

InChI

InChI=1S/C14H12ClNO3S/c1-8-3-4-9(14(18)19-2)10(7-8)16-13(17)11-5-6-12(15)20-11/h3-7H,1-2H3,(H,16,17)

InChI Key

DMYYHTRBAWDVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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